![molecular formula C19H21ClN2O2 B14169101 3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide CAS No. 432012-22-1](/img/structure/B14169101.png)
3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core structure. This compound is characterized by the presence of a chloro group at the 3-position, an ethoxy group at the 4-position, and a pyrrolidinyl group attached to the phenyl ring. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, 3-chloro-4-ethoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Amide Formation: The amine is then reacted with 4-(pyrrolidin-1-yl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide.
Substitution: Formation of 3-azido-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinyl group is known to enhance binding affinity to certain receptors, potentially modulating their activity. The compound may act as an agonist or antagonist, depending on the receptor type and the biological context. The exact pathways involved can vary, but they often include modulation of signal transduction pathways and alteration of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- 3-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- 3-chloro-4-methoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
Uniqueness
3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and ethoxy groups on the benzamide core allows for versatile chemical modifications and potential therapeutic applications.
Propiedades
Número CAS |
432012-22-1 |
|---|---|
Fórmula molecular |
C19H21ClN2O2 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
3-chloro-4-ethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-10-5-14(13-17(18)20)19(23)21-15-6-8-16(9-7-15)22-11-3-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Clave InChI |
HLYSCEBNLVIYCF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
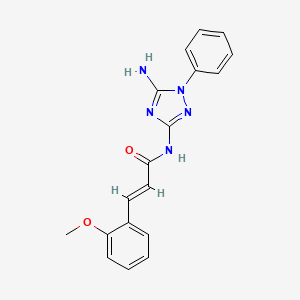

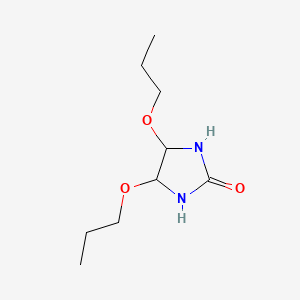
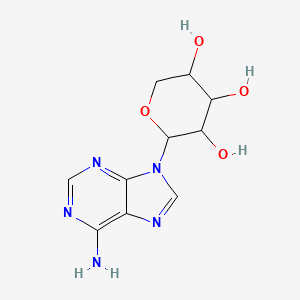
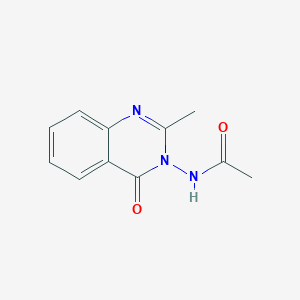
![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)
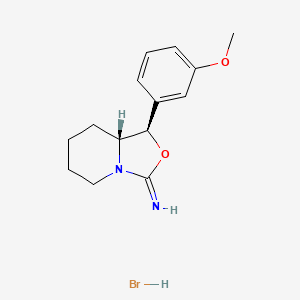
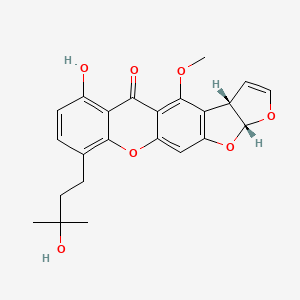

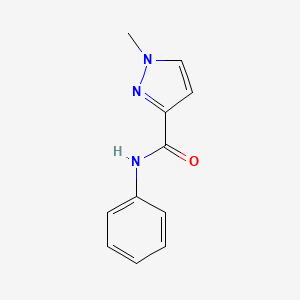
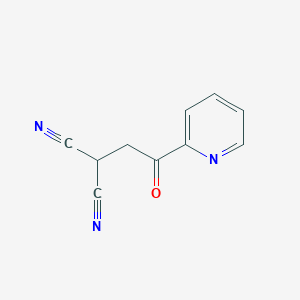
![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)

